N~2~-(3-acetylphenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3-acetylphenyl)-N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide is a useful research compound. Its molecular formula is C20H23ClN2O4S2 and its molecular weight is 455.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0787773 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
The synthesis and reactivity of compounds involving sulfonyl and thioether groups, similar to those found in the target molecule, have been explored in various contexts. For instance, the preparation and study of sulfonyl chlorides and their reactions with nucleophiles offer insights into constructing complex sulfonamide structures, potentially relevant for designing derivatives of the compound (Percec et al., 2001).
Application in Organic and Medicinal Chemistry
Compounds featuring sulfonamide, acetyl, and thioether groups are pivotal in medicinal chemistry, providing a basis for the development of therapeutic agents. Research on sulfonamide derivatives, for instance, has explored their potential as inhibitors or activators in biological systems, which could hint at the biological activity or applications of the target compound in drug design or biochemical research (Fahim & Shalaby, 2019).
Role in Material Science
The structural motifs present in the target molecule are also found in materials science, particularly in the synthesis of polymers and functional materials. For example, compounds containing sulfonyl and ether groups have been used in the development of polymeric optical waveguide devices, suggesting potential applications in the design and synthesis of novel materials with specific optical properties (Kim et al., 2001).
Biochemical and Pharmacological Research
The presence of acetylphenyl and methylsulfonyl groups in molecules has implications for biochemical and pharmacological studies, particularly in the context of enzyme inhibition or modulation. Research in this area could explore the interaction of similar compounds with biological targets, potentially leading to the discovery of new therapeutic agents or biochemical tools (Cho et al., 2020).
Properties
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S2/c1-15(24)17-6-4-8-19(12-17)23(29(2,26)27)13-20(25)22-9-10-28-14-16-5-3-7-18(21)11-16/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGLTEROGBXHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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